molecular formula C23H19FN4O3S2 B2384101 4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide CAS No. 941966-73-0

4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B2384101
CAS No.: 941966-73-0
M. Wt: 482.55
InChI Key: IZJJNPLHHPTMSM-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C23H19FN4O3S2 and its molecular weight is 482.55. The purity is usually 95%.
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Biological Activity

The compound 4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide , also known by its CAS number 899947-53-6, is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H15FN4O3S2C_{21}H_{15}FN_{4}O_{3}S_{2}, with a molecular weight of approximately 454.5 g/mol. Its structure includes:

  • A thiazole ring
  • A pyridine moiety
  • A fluorophenyl group

These structural features are believed to contribute significantly to the compound's biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through the reaction of 2-aminothiophenol with an appropriate α-haloketone.
  • Nitration : The thiazole intermediate is nitrated to introduce a nitro group at the 6-position.
  • Thioether Formation : The nitrated thiazole is reacted with 4-fluorothiophenol to form the thioether linkage.
  • Acetylation : The final product is obtained by acetylating the compound using acetic anhydride.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to target specific signaling pathways involved in tumor growth and survival .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Enzyme Inhibition

The nitro group in the compound can undergo bioreduction, leading to reactive intermediates that interact with cellular macromolecules. This interaction may inhibit specific enzymes or receptors, contributing to its therapeutic effects .

Case Studies

  • In Vitro Studies : In vitro assays have shown that derivatives similar to this compound exhibit potent inhibitory effects on T-cell proliferation, suggesting potential applications in immunomodulation .
  • Antioxidant Activity : Some studies indicate that related compounds possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

The proposed mechanism of action for this compound involves:

  • Interaction with specific enzymes or receptors due to its unique structural features.
  • The nitro group may form reactive species that interact with DNA or proteins, leading to cellular responses such as apoptosis or necrosis.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
1. Thiazole DerivativesThiazole ring, various substituentsAnticancer, antimicrobial
2. Benzothiazole DerivativesBenzothiazole coreAntioxidant, enzyme inhibition
3. Fluorinated CompoundsFluorine substitutionEnhanced lipophilicity, improved bioavailability

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3S2/c24-16-6-9-19(10-7-16)32-13-3-5-22(29)27(15-17-4-1-2-12-25-17)23-26-20-11-8-18(28(30)31)14-21(20)33-23/h1-2,4,6-12,14H,3,5,13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJJNPLHHPTMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCCSC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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